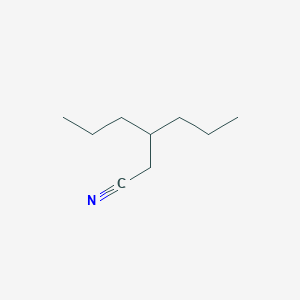

3-Propylhexanenitrile

Description

It serves as a precursor in organic synthesis, notably in reductions to aldehydes. For example, its reaction with diisobutylaluminum hydride (DIBAL-H) yields 3-propylhexanal, a reaction critical in flavor and fragrance industries .

Properties

CAS No. |

73383-04-7 |

|---|---|

Molecular Formula |

C9H17N |

Molecular Weight |

139.24 g/mol |

IUPAC Name |

3-propylhexanenitrile |

InChI |

InChI=1S/C9H17N/c1-3-5-9(6-4-2)7-8-10/h9H,3-7H2,1-2H3 |

InChI Key |

NNTXKLUPOCEAEX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)CC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on formula C₉H₁₇N.

Key Comparative Insights:

Functional Group Influence: The nitrile group in this compound enables reductions to aldehydes (e.g., DIBAL-H yields 3-propylhexanal) . In contrast, 3-Oxo-3-(2-thienyl)propanenitrile’s ketone and thienyl groups facilitate cyclization reactions for heterocycles like pyridines . 3-Phenylpropanenitrile participates in Michael additions due to its electron-withdrawing nitrile and aromatic ring, forming complex enynones .

Substituent Effects on Applications :

- Aliphatic vs. Aromatic Chains : this compound’s aliphatic chain suits aldehyde synthesis, while phenyl or thienyl analogs (e.g., 3-phenylpropanenitrile) are preferred in aromatic heterocycle synthesis .

- Oxygen-Containing Groups : 3-(3-Hexenyloxy)propanenitrile’s ether linkage enhances its volatility, making it valuable in perfumery .

Research and Industrial Relevance

- Synthetic Utility : this compound’s reduction pathway is industrially scalable, as demonstrated by its use in multi-gram reactions .

- Market Differentiation: Unlike database-intensive compounds like 3-(N-(2-hydroxyethyl)anilino)propiononitrile (covered in 9,800+ spreadsheets) , this compound’s niche lies in specialty chemical synthesis rather than broad commercial tracking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.